Crystal Structure Analysis of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride: Methodologies, Packing Motifs, and Pharmacophoric Implications
Crystal Structure Analysis of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride: Methodologies, Packing Motifs, and Pharmacophoric Implications
Prepared by: Senior Application Scientist, Crystallography & Structural Biology Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Executive Summary
The compound 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride (CAS: 1333249-31-2) is a critical pharmacophoric building block extensively utilized in the design of antimalarial, antibacterial, and CNS-active therapeutics. While its structural isomer, 7-chloro-4-(piperazin-1-yl)quinoline, is widely recognized as the core of chloroquine and piperaquine analogs [1], the 6-chloro variant presents unique electronic distribution and steric profiles that alter its receptor-binding kinetics.
Understanding the solid-state properties of its hydrochloride salt via Single-Crystal X-Ray Diffraction (SCXRD) is paramount. The transition from a free base to a hydrochloride salt fundamentally rewires the crystal lattice—shifting the packing forces from weak van der Waals interactions to highly directional, robust ionic hydrogen bonds. This technical guide delineates the theoretical expectations, rigorous experimental methodologies, and self-validating protocols required to elucidate the crystal structure of this vital pharmaceutical intermediate.
Theoretical Crystallography & Structural Logic
Before initiating crystal growth, an experienced crystallographer must construct a predictive model of the molecule's behavior in the solid state. This predictive framework ensures that the subsequent experimental data can be logically validated against chemical principles.
Conformational Analysis
The molecule consists of a rigid, planar 6-chloroquinoline system conjugated with a flexible piperazine ring.
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The Quinoline Core: Due to aromaticity, the bicyclic quinoline system is strictly planar. The chlorine atom at the C6 position exerts a strong inductive electron-withdrawing effect, subtly altering the bond lengths of the adjacent C-C bonds compared to the unsubstituted quinoline.
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The Piperazine Ring: To minimize steric hindrance and torsional strain, the piperazine ring adopts a classic chair conformation. The bond connecting the piperazine nitrogen (N1) to the quinoline C4 position typically exhibits partial double-bond character due to the delocalization of the nitrogen's lone pair into the electron-deficient quinoline ring.
Salt Formation and Protonation State
In the mono-hydrochloride salt, protonation occurs at the most basic site. The secondary amine of the piperazine ring ( pKa≈9.8 ) is significantly more basic than the quinoline nitrogen ( pKa≈4.5 ). Therefore, the terminal piperazine nitrogen is protonated ( NH2+ ). This protonation state is the primary driver of the crystal packing, acting as a potent hydrogen-bond donor to the chloride counterion ( Cl− ).
Caption: Logical mapping of primary intermolecular forces governing the crystal lattice.
Experimental Protocols: A Self-Validating System
The following step-by-step methodology is designed not merely to yield a structure, but to ensure the resulting data is intrinsically trustworthy and free from crystallographic artifacts (e.g., twinning or dynamic disorder).
Step 1: Crystal Growth via Vapor Diffusion
Protocol:
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Dissolve 20 mg of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride in 1.0 mL of high-purity Methanol (polar protic solvent).
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Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).
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Place the open 2 mL vial inside a larger 20 mL vial containing 5 mL of Diethyl Ether (antisolvent).
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Seal the outer vial tightly and leave undisturbed at 20°C for 3–7 days.
Causality & Validation: Why vapor diffusion instead of slow evaporation? The hydrochloride salt is highly soluble in methanol but insoluble in ether. Slow evaporation often leads to rapid supersaturation, causing kinetic trapping and microcrystalline powder formation. Vapor diffusion ensures a thermodynamically controlled, slow crossing of the nucleation barrier, yielding defect-free, diffraction-quality single crystals [2].
Step 2: Crystal Harvesting and Cryocooling
Protocol:
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Submerge the selected crystal (ideal dimensions ≈0.2×0.2×0.1 mm) in inert Paratone-N oil.
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Mount the crystal onto a MiTeGen loop.
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Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K .
Causality & Validation: Why 100 K? Piperazine rings are notorious for exhibiting dynamic flipping (positional disorder) at room temperature. Cryocooling to 100 K "freezes" the molecule in its lowest energy conformation, drastically reducing Atomic Displacement Parameters (ADPs). This allows for the unambiguous location of the crucial NH2+ hydrogen atoms in the difference Fourier map, validating the protonation state.
Step 3: Data Collection and Refinement
Protocol:
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Collect diffraction data using Cu Kα radiation ( λ=1.54184 Å) or Mo Kα radiation ( λ=0.71073 Å).
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Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Locate the NH2+ hydrogens from the difference electron density map and refine them freely.
Causality & Validation: The refinement process is a self-validating mathematical loop. If the structural model is correct, the R1 factor will drop below 5%, and the maximum residual electron density peak will be <0.5e−/A˚3 . If a large residual peak ( >1.0e−/A˚3 ) appears near the chlorine atom, the crystallographer is immediately alerted to potential unmodeled disorder or non-merohedral twinning, prompting a re-evaluation of the data integration.
Caption: Step-by-step SCXRD experimental workflow from crystallization to structural validation.
Quantitative Data Summary
Based on crystallographic analyses of analogous halogenated quinoline-piperazine hydrochloride salts [1][3], the following table summarizes the expected quantitative crystallographic parameters for 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride.
| Crystallographic Parameter | Expected / Representative Value | Significance |
| Empirical Formula | C13H15Cl2N3 | Confirms mono-hydrochloride salt stoichiometry. |
| Formula Weight | 284.18 g/mol | Used for density calculations. |
| Temperature | 100(2) K | Minimizes thermal motion and positional disorder. |
| Crystal System | Monoclinic | Typical for asymmetric organic salts packing efficiently. |
| Space Group | P21/c | Centrosymmetric; indicates the molecule crystallizes as a racemate/achiral entity. |
| Volume ( V ) | ≈1350−1450 Å 3 | Defines the unit cell capacity. |
| Z (Molecules per unit cell) | 4 | Standard for P21/c , indicating one molecule per asymmetric unit ( Z′=1 ). |
| Calculated Density ( ρcalc ) | ≈1.35−1.45 g/cm 3 | Indicates dense packing driven by strong N−H⋯Cl− bonds. |
| Final R indices [ I>2σ(I) ] | R1<0.050 , wR2<0.120 | Quantitative proof of a highly accurate, trustworthy structural model. |
Pharmacophoric Implications of the Crystal Lattice
The solid-state structure of 6-chloro-4-(piperazin-1-yl)quinoline hydrochloride is not just an academic curiosity; it directly informs drug formulation and target binding:
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Solubility and Dissolution: The extensive hydrogen-bonding network between the protonated piperazine and the chloride ion results in a high lattice energy. While this increases the melting point and thermal stability (ideal for tableting), it requires the gastrointestinal tract to overcome this high lattice energy for dissolution.
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Receptor Binding Conformation: The SCXRD structure reveals the exact torsion angle between the quinoline and piperazine rings. In biological systems (such as binding to the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme), the molecule must adopt a specific conformation [3]. The solid-state conformation often represents the global energy minimum, providing computational chemists with a highly accurate starting geometry for molecular docking simulations.
References
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National Center for Biotechnology Information (PubChem). "7-Chloro-4-(piperazin-1-yl)quinoline | C13H14ClN3 - PubChem" (Structural Analog and CCDC Crystal Data Reference). PubChem Database. URL:[Link]
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ResearchGate / Journal of Molecular Structure. "New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives." ResearchGate. URL:[Link]
